Bienvenue dans la boutique en ligne BenchChem!

Hexamethylmelamine hydrochloride

Parenteral formulation Aqueous solubility Intravenous chemotherapy

Hexamethylmelamine hydrochloride (CAS 15468-34-5), the monohydrochloride salt of altretamine (hexamethylmelamine, HMM), is a synthetic s-triazine antineoplastic agent belonging to the methylmelamine class. The free base altretamine (CAS 645-05-6) is approved by the U.S.

Molecular Formula C9H19ClN6
Molecular Weight 246.74 g/mol
CAS No. 15468-34-5
Cat. No. B100390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexamethylmelamine hydrochloride
CAS15468-34-5
Synonyms[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-dimethyl-azanium chloride
Molecular FormulaC9H19ClN6
Molecular Weight246.74 g/mol
Structural Identifiers
SMILESC[NH+](C)C1=NC(=NC(=N1)N(C)C)N(C)C.[Cl-]
InChIInChI=1S/C9H18N6.ClH/c1-13(2)7-10-8(14(3)4)12-9(11-7)15(5)6;/h1-6H3;1H
InChIKeyAKAQBNIEQUSIJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexamethylmelamine Hydrochloride (CAS 15468-34-5): Procurement-Grade Overview of a Parenteral-Enabled Methylmelamine Antineoplastic


Hexamethylmelamine hydrochloride (CAS 15468-34-5), the monohydrochloride salt of altretamine (hexamethylmelamine, HMM), is a synthetic s-triazine antineoplastic agent belonging to the methylmelamine class [1]. The free base altretamine (CAS 645-05-6) is approved by the U.S. FDA for palliative treatment of persistent or recurrent ovarian cancer following first-line platinum- or alkylating agent-based therapy [2]. The hydrochloride salt form was specifically developed to overcome the critically poor aqueous solubility of the free base that has historically precluded parenteral administration to humans [1]. Unlike altretamine, which is restricted to the oral route, the hydrochloride salt is water-soluble and enables intravenous formulation development, addressing the high inter- and intrapatient bioavailability variability that limits effective clinical use of oral altretamine [3].

Why Free-Base Altretamine Cannot Substitute for Hexamethylmelamine Hydrochloride in Parenteral Applications


The free base altretamine and the hydrochloride salt are chemically distinct forms with fundamentally different physicochemical properties that dictate their route of administration and pharmacokinetic profiles. The free base exhibits aqueous solubility of only approximately 91 mg/L at 25 °C, categorizing it as practically insoluble and rendering it unsuitable for intravenous formulation without complex solubilization strategies . In contrast, the hydrochloride salt is water-soluble, enabling direct parenteral formulation [1]. This physicochemical distinction has direct pharmacokinetic consequences: oral altretamine undergoes extensive hepatic first-pass metabolism via CYP450-mediated N-demethylation, producing highly variable and often low systemic exposure [2]. The inter- and intrapatient variability of oral bioavailability represents a documented drawback that limits effective clinical use [2]. The hydrochloride salt, by enabling intravenous administration, bypasses presystemic first-pass elimination and offers a pathway to more consistent and predictable systemic drug delivery—a differentiation that is quantifiable in pharmacokinetic terms [3].

Quantitative Differentiation Guide: Hexamethylmelamine Hydrochloride vs. Closest Analogs


Aqueous Solubility: Hydrochloride Salt Enables Parenteral Formulation vs. Practically Insoluble Free Base

The free base altretamine (hexamethylmelamine) has aqueous solubility of approximately 91 mg/L at 25 °C, a value that has prevented parenteral administration to humans and confined clinical use exclusively to the oral route . In response, the water-soluble monohydrochloride salt was specifically prepared and characterized for parenteral suitability [1]. While the hydrochloride salt does not have a published absolute solubility value in mg/mL, its designation as 'water-soluble' contrasts with the 'practically insoluble' classification of the free base and directly enables intravenous formulation development, a capability the free base cannot support without complex solubilization techniques such as gentisic acid complexation (5- to 90-fold solubility enhancement) or lipid emulsion vehicles (Intralipid 20%, up to 5 mg/mL) [1][2][3].

Parenteral formulation Aqueous solubility Intravenous chemotherapy Formulation science

Hepatic Metabolic Activation Affinity: HMM Displays 2.6-Fold Higher Affinity for CYP450 N-Demethylation Than PMM

In a direct comparative study using mouse hepatic microsomes, the apparent Km values for N-methylmelamine metabolizing enzymes were determined for a series of methylmelamine derivatives [1]. Hexamethylmelamine (HMM) exhibited a Km of 0.09 mM, indicating the highest enzyme affinity among the compounds tested. Pentamethylmelamine (PMM), the monodemethylated analog developed as a water-soluble parenteral alternative, showed a 2.6-fold higher Km of 0.23 mM, reflecting lower affinity for the same activating enzymes. The progressively demethylated analogs 2,2,4,6-tetramethylmelamine (Km 0.91 mM, 10.1-fold lower affinity) and trimethylmelamine (Km 1.7 mM, 18.9-fold lower affinity) demonstrated further decreased substrate affinity [1]. The higher affinity of HMM for the CYP450-mediated N-demethylation pathway is pharmacologically significant because metabolic activation is believed to be a prerequisite for HMM's antitumor activity, with reactive hydroxymethyl intermediates mediating cytotoxicity [2].

Metabolic activation Cytochrome P450 Prodrug pharmacology N-demethylation

Lack of Cross-Resistance: 28% Objective Response Rate in Alkylating Agent-Resistant Ovarian Cancer

In a prospective clinical study of 21 patients with advanced ovarian cancer proven resistant to standard alkylating chemotherapy, hexamethylmelamine produced an objective response rate of 28% (6 of 21 patients), with a median response duration of 2.5 months (range 1–5 months) [1]. This demonstration of activity in a population with confirmed alkylating agent resistance established that HMM is not invariably cross-resistant with conventional alkylating agents such as cyclophosphamide and melphalan [1][2]. The broader literature supports this finding: objective response rates to oral altretamine as salvage therapy in advanced ovarian cancer range from 0 to 33%, with disease stabilization in an additional 8 to 78% of patients [3]. As a single agent in previously untreated ovarian cancer, overall response rates of 28–42% have been reported [4]. The non-cross-resistant profile distinguishes HMM from classical alkylating agents and is attributed to its distinct mechanism requiring CYP450-mediated metabolic activation to reactive N-hydroxymethyl intermediates, rather than direct DNA alkylation [5].

Drug resistance Ovarian cancer Alkylating agents Salvage therapy

Neurotoxicity Profile: PMM Produces Acute Flaccid Paralysis in Mice Within 15 Minutes; HMM Does Not

In a direct comparative pharmacology study in mice, pentamethylmelamine (PMM) produced severe neurotoxicity including flaccid paralysis within 15 minutes of administration, persisting for 4 to 5 hours post-dose [1]. In contrast, hexamethylmelamine (HMM) at comparable doses did not produce this acute paralytic syndrome, despite the two drugs exhibiting comparable time courses of tumor cell RNA synthesis inhibition [1]. Clinically, PMM's CNS toxicity profile was further confirmed in Phase I studies: at an intravenous dose of 1200 mg/m², PMM produced severe psychotropic effects and EEG changes, with the severe CNS effects occurring at doses sufficient to produce myelosuppression [2]. This led investigators to conclude that these toxicities 'cast doubt on the potential utility of pentamethylmelamine' [2]. A comprehensive review of five Phase I PMM studies confirmed severe, dose-limiting gastrointestinal and central nervous system toxicities, concluding that PMM 'may offer little advantage over HMM' and that further Phase II trials were not recommended [3][4].

Neurotoxicity CNS safety Methylmelamine Preclinical toxicology

Intravenous Route Eliminates Oral Bioavailability Variability: A Pharmacokinetic Rationale for the Hydrochloride Salt

Oral altretamine exhibits well-documented inter- and intrapatient variability in bioavailability that represents 'an important drawback for effective clinical use of this drug' [1]. Following oral administration, the free base undergoes extensive first-pass metabolism in both the liver and intestinal wall via CYP450-mediated N-demethylation, resulting in low and variable systemic exposure to the parent drug [2][3]. Systemic exposure to HMM following intravenous administration is 'clearly greater and less variable than following oral administration' [3]. The clinical pharmacokinetics review by Damia and D'Incalci explicitly states that the bioavailability variability 'appears to be mostly related to the first-pass effect and therefore may be overcome by intravenous administration of the drug' [1]. However, attempts to administer the free base intravenously have historically been unsuccessful due to its poor water solubility [1]. The hydrochloride salt directly addresses this barrier: its water solubility enables intravenous formulation [4], which in turn bypasses the presystemic first-pass elimination that is the root cause of the oral bioavailability problem [1][3].

Pharmacokinetics Bioavailability First-pass metabolism Intravenous administration

CNS Penetration Profile: CSF Concentrations Reach 6% of Plasma Levels, Supporting CNS-Targeted Research Applications

Hexamethylmelamine demonstrates measurable penetration into the central nervous system following oral administration. Pharmacokinetic data indicate that cerebrospinal fluid (CSF) concentrations of altretamine reach approximately 6% of concurrent plasma concentrations [1][2]. The compound is highly lipophilic, with peak plasma concentrations achieved within 1–3 hours after oral dosing, a plasma elimination half-life (T1/2) of 2.9–10.2 hours, and urinary recovery of 61% of the administered dose within 24 hours (89% within 72 hours), with no parent drug detectable in urine, indicating complete metabolism prior to excretion [1]. The 6% CSF-to-plasma ratio is notable when compared to many classical alkylating agents such as cyclophosphamide, which have more limited CNS penetration. This distribution characteristic, combined with the hydrochloride salt's enablement of intravenous administration, provides a potential advantage for preclinical research exploring methylmelamine-based therapies in CNS-involved malignancies.

CNS penetration Blood-brain barrier Cerebrospinal fluid Drug distribution

Evidence-Backed Application Scenarios for Hexamethylmelamine Hydrochloride (CAS 15468-34-5)


Parenteral Pharmacokinetic and Bioavailability Bridging Studies

The hydrochloride salt enables intravenous administration of hexamethylmelamine, which is not feasible with the free base due to its poor aqueous solubility (~91 mg/L) [1]. This directly supports pharmacokinetic studies comparing intravenous versus oral routes, allowing researchers to quantify the contribution of first-pass metabolism to the documented high inter- and intrapatient bioavailability variability of oral altretamine [2]. As noted in the clinical pharmacokinetics literature, intravenous administration produces clearly greater and less variable systemic exposure than oral dosing and may overcome the first-pass effect [2][3]. The hydrochloride salt is thus the form of choice for any study requiring controlled, predictable systemic drug delivery.

Alkylating Agent-Resistant Ovarian Cancer Preclinical Model Validation

HMM has demonstrated a 28% objective response rate in patients with ovarian cancer proven resistant to standard alkylating agents, establishing its non-cross-resistant profile [4]. Preclinical models of alkylating agent resistance can employ the hydrochloride salt as a positive control or test article to validate the clinical relevance of resistance models, particularly given that the mechanism of action requires CYP450-mediated metabolic activation to reactive N-hydroxymethyl intermediates, which is distinct from classical alkylating agents [2]. The compound's CNS penetration (CSF:plasma ratio of 6%) [5] further supports its use in models evaluating brain metastases of ovarian origin.

Comparative Methylmelamine Toxicology Screening

The hydrochloride salt form of HMM serves as the appropriate comparator for toxicology studies against other methylmelamine analogs, particularly pentamethylmelamine (PMM). Direct comparative data show that PMM produces acute flaccid paralysis within 15 minutes in mice, while HMM does not [6]. Clinically, PMM at 1200 mg/m² IV caused severe psychotropic effects and EEG changes that cast doubt on its clinical utility [7]. Five Phase I studies of PMM confirmed dose-limiting CNS and GI toxicities, leading to recommendations against Phase II evaluation [8]. HMM (as the hydrochloride) thus represents the safer developmental candidate within the methylmelamine class for parenteral applications.

CYP450-Mediated Prodrug Activation Research

HMM exhibits the highest known affinity (Km = 0.09 mM) among methylmelamine derivatives for hepatic microsomal N-demethylation enzymes, with a 2.6-fold greater affinity than PMM (Km = 0.23 mM) and 18.9-fold greater than trimethylmelamine (Km = 1.7 mM) [9]. This makes the hydrochloride salt particularly valuable as a reference substrate in studies characterizing CYP450-mediated oxidative N-demethylation pathways. The compound's property of inhibiting its own metabolism at substrate concentrations greater than 0.05 mM [9] additionally provides a built-in experimental control for concentration-dependent enzyme kinetics studies.

Quote Request

Request a Quote for Hexamethylmelamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.